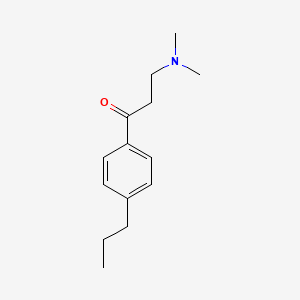
3-(Dimethylamino)-1-(4-propylphenyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-(Dimethylamino)-1-(4-propylphenyl)propan-1-one" is a chemical structure that is closely related to various research compounds studied for their potential applications in medicine and materials science. The related compounds have been synthesized and analyzed using various spectroscopic and computational methods to understand their molecular structure, chemical properties, and potential applications.
Synthesis Analysis
The synthesis of related compounds involves the reaction of different aromatic ketones with N,N-dimethylformamide dimethylacetal in the presence of a base or other reagents. For instance, the synthesis of an organic nonlinear optical material was achieved by reacting 4-bromoacetophenone and N,N-dimethyl benzaldehyde in ethanol with sodium hydroxide . Similarly, various 3-dimethylamino-1-heteroaryl-2-propen-1-ones were prepared by reacting acetyl heteroarylcycles with N,N-dimethylformamide dimethylacetal in xylene solvent at high temperatures .
Molecular Structure Analysis
The molecular structure and spectroscopic data of these compounds have been calculated using density functional theory (DFT) methods. For example, the molecular structure, FT-IR, NMR, UV, and other properties of a related antidepressant compound were examined using DFT/B3LYP and PBEPBE methods with different basis sets . The geometric parameters, energies, harmonic vibrational frequencies, and chemical shifts were compared with experimental data to validate the computational models .
Chemical Reactions Analysis
The chemical reactivity of these compounds has been explored in various studies. For instance, the electron-donating effects of the terminal dimethylamino groups make the carbonyl units excellent proton acceptors, leading to the formation of intra- and intermolecular hydrogen bonds . Unusual behavior was observed when 3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one reacted with different phosphorus reagents, leading to the synthesis of novel phosphorus-containing compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds have been characterized using various spectroscopic techniques. The FT-IR, FT-Raman, NMR, and UV-Vis spectra were recorded and analyzed to determine functional groups, molecular electrostatic potential, and nonlinear optical features . The chemical shifts and absorption wavelengths were also studied to understand the electronic properties of the molecules . Additionally, the anti-diabetic and anti-inflammatory activities of some derivatives were examined, revealing significant biological activities .
科学的研究の応用
Chemical Synthesis and Structural Diversity
The compound 3-(Dimethylamino)-1-(4-propylphenyl)propan-1-one and its derivatives are pivotal in the generation of structurally diverse compound libraries. For instance, a ketonic Mannich base derived from 2-acetylthiophene was utilized as a starting material in various alkylation and ring closure reactions, leading to the synthesis of a wide array of compounds including dithiocarbamates, thioethers, NH-azoles, and other complex structures. This approach significantly contributes to the chemical diversity in pharmaceutical and material science research (Roman, 2013).
Optical and Electronic Applications
Some derivatives of this compound have been studied for their third-order nonlinear optical properties. One specific derivative exhibited a switch from saturable absorption to reverse saturable absorption with increasing excitation intensity, indicating its potential in optical device applications like optical limiters (Rahulan et al., 2014).
Electropolymerization Studies
Electropolymerizable silicon naphthalocyanines (SiNc) bearing 3-(Dimethylamino)-1-(4-propylphenyl)propan-1-one as substituents have been synthesized. These compounds showed non-aggregated behavior in different solvents and demonstrated interesting electrochemical properties during voltammetry studies, highlighting their relevance in the field of electropolymerization and material science (Bıyıklıoğlu & Alp, 2017).
Hydrogen Bond Acceptance Capacity
The electron-donating effects of the dimethylamino groups in certain derivatives make their carbonyl units excellent proton acceptors. This characteristic is crucial in forming intra- and intermolecular hydrogen bonds, which have been extensively analyzed through structural techniques, spectroscopy, and computational methods. Such properties are significant in understanding molecular interactions and designing molecules with specific binding properties (Pleier et al., 2003).
Molecular Planarity and Crystal Structure
The crystal structure analysis of certain chalcone derivatives containing the 3-(Dimethylamino)-1-(4-propylphenyl)propan-1-one moiety has revealed insights into their molecular planarity, which is strongly influenced by specific substituent groups. Understanding these structural aspects is crucial in material science, especially for designing molecules with desired physical properties (Liu et al., 2002).
特性
IUPAC Name |
3-(dimethylamino)-1-(4-propylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-4-5-12-6-8-13(9-7-12)14(16)10-11-15(2)3/h6-9H,4-5,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRVYRFZWBJBPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)CCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B3003965.png)
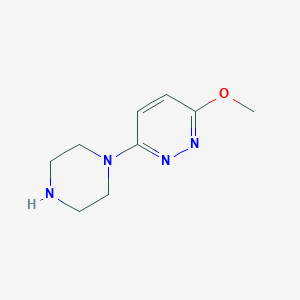

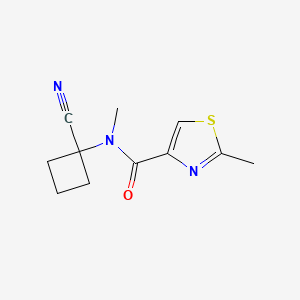
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine](/img/structure/B3003973.png)
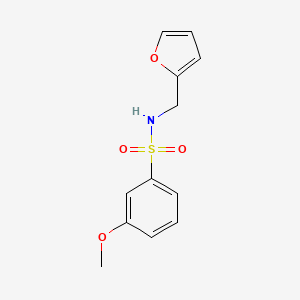
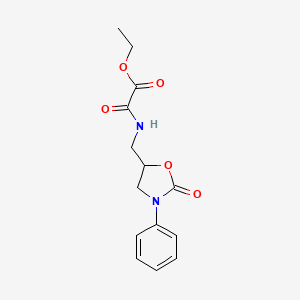
![1-[1-(Methoxymethyl)cyclopent-3-en-1-yl]ethanone](/img/structure/B3003977.png)
![2-{2-[(5-cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3003978.png)
![N-Methyl-N-[2-[methyl(1,2,3,4-tetrahydronaphthalen-1-yl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B3003979.png)
![2-({[3-(Methoxycarbonyl)furan-2-yl]methyl}sulfanyl)benzoic acid](/img/structure/B3003980.png)
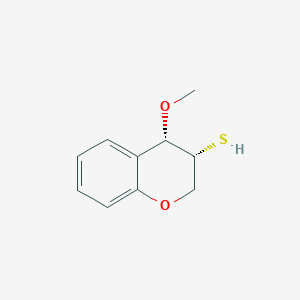

![N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3003985.png)